molecular formula C24H18O4 B1660341 1,3-Propanedione, 1,1'-(1,4-phenylene)bis[3-phenyl- CAS No. 7488-30-4

1,3-Propanedione, 1,1'-(1,4-phenylene)bis[3-phenyl-

Cat. No. B1660341
CAS RN: 7488-30-4
M. Wt: 370.4 g/mol
InChI Key: AHMOUNNBSBYDFE-UHFFFAOYSA-N
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Patent
US04506001

Procedure details

To a solution of 24.0 g (0.2 mol) of acetophenone and 19.4 g (0.1 mol) of dimethyl terephthalate in 150 ml of ether was dropwise added an ether solution of 0.4 mol of lithium diisopropylamide at -20° C. over 2 hours. After the dropwise addition, the mixture was stirred for 1 hour under cooling with ice, then poured into ice-water. After neutralization with an ammonium chloride aqueous solution, it was extracted with ether, and the extract was dried and concentrated. Recrystallization of the residue from methanol gave 9.5 g (28%) of the title compound. m.p. 175°-177° C.
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
0.4 mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)(=[O:3])[CH3:2].[C:10]([O:22]C)(=O)[C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17]C)=O)=[CH:13][CH:12]=1.C([N-][CH:28]([CH3:30])[CH3:29])(C)C.[Li+]>CCOCC>[C:1]([CH2:2][C:15]([C:14]1[CH:13]=[CH:12][C:11]([C:10](=[O:22])[CH2:2][C:1](=[O:3])[C:29]2[CH:28]=[CH:30][CH:9]=[CH:4][CH:5]=2)=[CH:20][CH:19]=1)=[O:17])(=[O:3])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
24 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Name
Quantity
19.4 g
Type
reactant
Smiles
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
Name
Quantity
0.4 mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
150 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the dropwise addition
TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
EXTRACTION
Type
EXTRACTION
Details
After neutralization with an ammonium chloride aqueous solution, it was extracted with ether
CUSTOM
Type
CUSTOM
Details
the extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Recrystallization of the residue from methanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)C1=CC=C(C=C1)C(CC(C1=CC=CC=C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 25.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.